molecular formula C21H21N3O2S B2469994 N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide CAS No. 361172-00-1

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Cat. No.: B2469994
CAS No.: 361172-00-1
M. Wt: 379.48
InChI Key: IYMOQNIPCMKXMJ-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a complex organic compound that features a thieno[3,4-c]pyrazole core

Scientific Research Applications

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for research on “N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide” are not explicitly mentioned in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios can yield similar compounds . The reaction conditions often involve the use of solvents like diethyl ether and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide apart is its unique thieno[3,4-c]pyrazole core, which imparts distinct electronic properties and biological activities. This makes it a valuable compound for developing new drugs and materials with specialized functions .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-8-14(2)10-15(9-13)24-20(17-11-27-12-18(17)23-24)22-21(25)16-6-4-5-7-19(16)26-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMOQNIPCMKXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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